4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide
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Overview
Description
4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide moiety linked to a dimethylisoxazolo[5,4-b]pyridine ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of a β-keto ester with hydroxylamine under acidic or basic conditions.
Pyridine Ring Construction: The isoxazole ring is then fused with a pyridine ring. This can be done via a condensation reaction involving suitable pyridine derivatives.
Amidation: The final step involves the formation of the benzamide moiety. This is typically achieved by reacting the chloro-substituted intermediate with an appropriate amine under amide-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the nitrogen or carbon atoms in the isoxazole or pyridine rings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation: Products may include oxidized derivatives of the isoxazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially altering the aromaticity or introducing new functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Chemical Biology: Employed in the development of chemical probes to investigate biological processes.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it might inhibit a key enzyme in a metabolic pathway, leading to reduced production of a critical metabolite, or it could bind to a receptor, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide: shares structural similarities with other isoxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
4-chloro-N-(4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-8-7-9(2)17-15-12(8)13(19-21-15)18-14(20)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIMBDOYKGKHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NO2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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